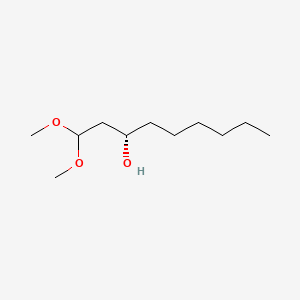
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an isobutyrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate typically involves the esterification of a tetrahydrofuran derivative with isobutyric acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Applications De Recherche Scientifique
Chemistry: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate is used as a building block in organic synthesis due to its multiple functional groups, which allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esters and hydroxyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other products.
Comparaison Avec Des Composés Similaires
- ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
This detailed article provides a comprehensive overview of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H16O6 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C9H16O6/c1-4(2)8(12)14-3-5-6(10)7(11)9(13)15-5/h4-7,9-11,13H,3H2,1-2H3/t5-,6-,7-,9?/m1/s1 |
Clé InChI |
JEMCWNNEJCOKPW-PILSHRGASA-N |
SMILES isomérique |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H](C(O1)O)O)O |
SMILES canonique |
CC(C)C(=O)OCC1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


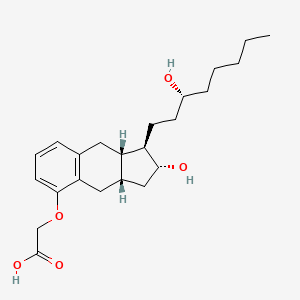
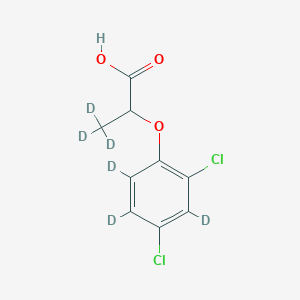
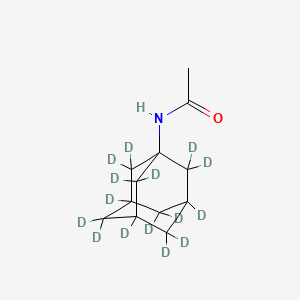
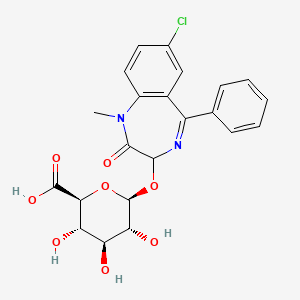
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
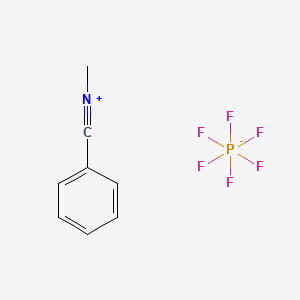
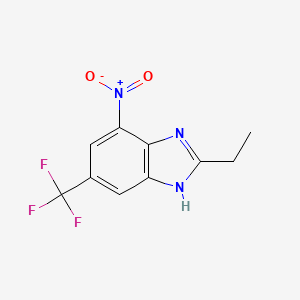
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)

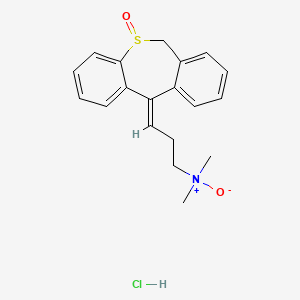
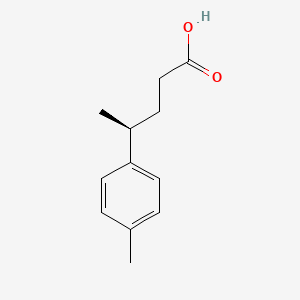
![(8R,9S,10R,13S,14S,17R)-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-furan]-2',3-dione](/img/structure/B15290176.png)

